molecular formula C8H3BrF3NO B2733522 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole CAS No. 217326-71-1

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No. B2733522
CAS RN: 217326-71-1
M. Wt: 266.017
InChI Key: MHXHEGALWVDEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole” is a chemical compound with the molecular formula C7H5BrF3N . It is related to the class of compounds known as benzenamines . It has been used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of compounds similar to “4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole” can be determined through crystallography and computational methods. The molecular weight of this compound is 240.021 .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole” include a molecular weight of 240.02 , a refractive index of 1.532 , and a boiling point of 84-86 °C/5 mmHg . It has a density of 1.71 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

One-pot Synthesis of Substituted Benzoxazoles : A study described a one-pot synthesis method for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This synthesis involved reactions of trifluoroacetic and difluoroacetic acids with commercially available compounds, demonstrating the versatility of fluorinated benzoxazoles in chemical synthesis (Ge et al., 2007).

Biological Applications

Anticancer and Antimicrobial Activities : The synthesis and biological evaluation of novel benzoxazole-triazole derivatives highlighted their potential as therapeutic agents. These compounds exhibited potent antibacterial and anticancer activities, indicating the potential of benzoxazole derivatives in medical research (Srivastava et al., 2015).

Antifungal Activity : Research on copper-catalyzed intramolecular C-H alkoxylation of diaryltriazoles led to the development of tricyclic benzoxazine-fused 1,2,3-triazoles. These compounds were found to possess strong antifungal activity against ginseng root-rot disease, underscoring the potential of benzoxazole-triazole hybrids in addressing fungal infections (Ma et al., 2020).

Supramolecular Chemistry

Supramolecular Interactions of Triazoles : Beyond their use in click chemistry, 1,2,3-triazoles, including those fused with benzoxazole, exhibit a variety of supramolecular interactions. These interactions have applications in coordination chemistry, anion recognition, and catalysis, demonstrating the versatility of triazole-containing compounds in advanced chemical research (Schulze & Schubert, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXHEGALWVDEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

Synthesis routes and methods

Procedure details

A solution of 2-amino-3-bromophenol (480 mg, 2.6 mmol), polyphosphoric ester (PPE, 3.4 g) and trifluoroacetic acid (0.88 mL, 11.5 mmol) was heated to 100° C. under a nitrogen atmosphere overnight. A reflux condenser was added as was fresh PPE and the reaction heated to 120° C. for 8 hr. The reaction was cooled and diluted with methylene chloride. The solvent was removed by rotoevaporation. The residue was dissolved in fresh methylene chloride and successively washed with 2N sodium hydroxide solution and saturated salt solution. After drying over anhydrous magnesium sulfate and filtering, the solvent was removed by rotoevaporation. The residue was purified by flash column chromatography in silica gel eluted with 15% acetone in hexanes to yield the title compound (110 mg, 16% yield).
Quantity
480 mg
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
16%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.